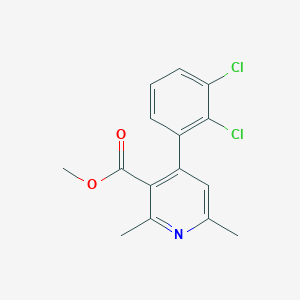

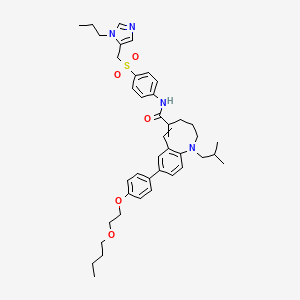

Clevidipine Impurity 8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clevidipine Impurity 8 is one of the degradation products formed during the synthesis and storage of clevidipine butyrate, a dihydropyridine calcium channel blocker used for the rapid reduction of arterial blood pressure during cardiac surgery . Clevidipine butyrate is known for its ultrashort-acting and vascular selective properties . The presence of impurities like this compound is critical to monitor as they can affect the efficacy and safety of the pharmaceutical product .

Mechanism of Action

Target of Action

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate, also known as Clevidipine Impurity 8, primarily targets the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel plays a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

The compound acts by inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Pharmacokinetics

The pharmacokinetics of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate involves rapid onset of drug effect at all dose levels, with consistent pharmacokinetics and rapid offset after prolonged infusion . There is no evidence of tolerance to the drug effect observed at any dose level over the duration of infusion . The compound is metabolized rapidly by hydrolysis primarily by esterases in blood and extravascular tissues to an inactive carboxylic acid metabolite and formaldehyde .

Result of Action

The primary result of the action of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate is the reduction of blood pressure . This is achieved through the dilation of the coronary and systemic arteries, which leads to a decrease in systemic vascular resistance . This effect is beneficial in conditions where a reduction in blood pressure is desired, such as hypertension.

Biochemical Analysis

Biochemical Properties

It is known that Clevidipine, the parent compound, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This suggests that Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate may interact with similar biomolecules, such as calcium channels, and have similar biochemical effects.

Cellular Effects

Clevidipine has been shown to selectively relax the smooth muscle cells that line small arteries, resulting in arterial dilation . It is possible that Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate may have similar effects on vascular smooth muscle cells.

Molecular Mechanism

Clevidipine is known to inhibit the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Temporal Effects in Laboratory Settings

Clevidipine butyrate, the parent compound, has been shown to produce this impurity when exposed to light and hydrolyzes under basic conditions and at high temperature .

Dosage Effects in Animal Models

The effects of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate at different dosages in animal models have not been studied. Clevidipine has been shown to effectively control blood pressure in various clinical trials .

Metabolic Pathways

Clevidipine is known to be rapidly metabolized into the corresponding inactive acid and is rapidly hydrolyzed into inactive metabolites by esterase in arterial blood .

Transport and Distribution

Clevidipine is known to have high clearance and low distribution .

Subcellular Localization

Clevidipine is known to act on the smooth muscle cells that line small arteries .

Preparation Methods

The preparation of Clevidipine Impurity 8 involves the synthesis of clevidipine butyrate, during which various process-related and degradation products are formed . The synthetic route typically includes the reaction of 4-(2’,3’-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylic acid with chloromethyl butyrate . The reaction conditions often involve refluxing in isopropanol at 80°C for 2 hours . Industrial production methods focus on maintaining low impurity concentrations to ensure product quality and patient safety .

Chemical Reactions Analysis

Clevidipine Impurity 8 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically other degradation products or intermediates in the synthesis of clevidipine butyrate .

Scientific Research Applications

Clevidipine Impurity 8 is primarily studied in the context of pharmaceutical quality control and stability evaluation . Its presence and concentration are critical for ensuring the safety and efficacy of clevidipine butyrate . Research applications include the development of analytical methods for the simultaneous separation and quantification of impurities during drug development . Additionally, understanding the formation mechanisms of impurities can lead to improved synthesis and storage conditions for pharmaceuticals .

Comparison with Similar Compounds

Clevidipine Impurity 8 can be compared with other impurities formed during the synthesis of clevidipine butyrate, such as Imp-3, Imp-5, and Imp-11 . These impurities are also process-related or degradation products that need to be monitored to ensure the quality of the pharmaceutical product . This compound is unique in its specific formation mechanism and the conditions under which it is produced .

Properties

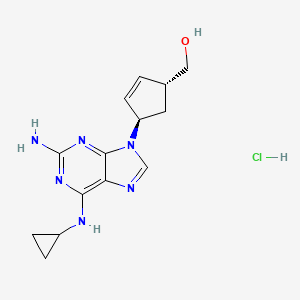

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJISOWPZVBGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)